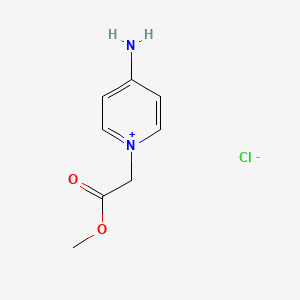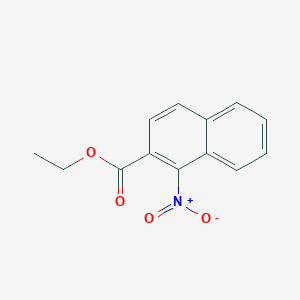![molecular formula C11H13F3O2 B13677010 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H13F3O2 It is a derivative of benzene, characterized by the presence of a methoxymethoxy group and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxymethoxy group may influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxymethoxy-2-(trifluoromethyl)benzene: Similar structure but lacks the ethyl group.
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Contains a similar methoxymethoxy group but differs in the overall structure and functional groups.
Uniqueness
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene is unique due to the combination of the methoxymethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13F3O2 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-[2-(methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3O2/c1-15-8-16-7-6-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-8H2,1H3 |
Clé InChI |
DRROELYXEKAZLE-UHFFFAOYSA-N |
SMILES canonique |
COCOCCC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


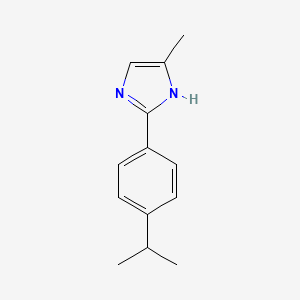

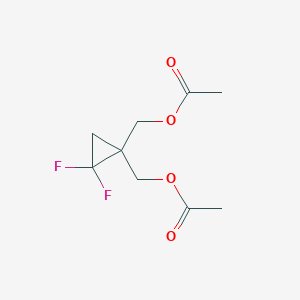
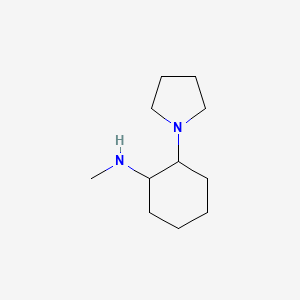
![5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13676952.png)
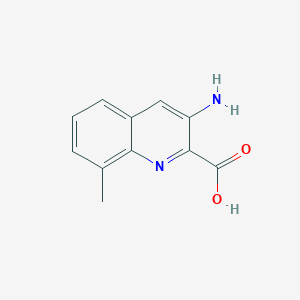
![6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13676956.png)

![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)
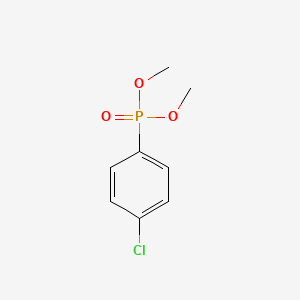
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
